Lauroyl ethylenediamine triacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lauroyl ethylenediamine triacetic acid is a useful research compound. Its molecular formula is C20H36N2O7 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

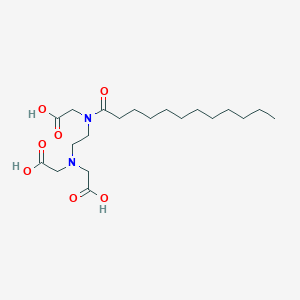

Lauroyl ethylenediamine triacetic acid is an amphiphilic chelating agent characterized by its ability to form stable complexes with metal ions due to its triacetic acid functional groups. Its structural formula can be represented as:

Heavy Metal and Organic Pollutant Removal

LETA has been extensively studied for its effectiveness in the simultaneous removal of heavy metals and organic pollutants from contaminated soils. A notable study investigated the use of sodium N-lauroyl ethylenediamine triacetate (LED3A), a derivative of LETA, for the removal of copper (Cu) and phenanthrene (Phe) from artificially contaminated soil.

Key Findings:

- Optimal Conditions: The study found that at an optimal concentration of 18 g/L LED3A, removal efficiencies reached 60% for Cu and 52% for Phe within 12 hours of contact time .

- Mechanism: The amphiphilic structure of LED3A facilitates micellization, enhancing the solubilization of organic compounds while simultaneously chelating metal ions .

Table 1: Removal Efficiency of Contaminants Using LED3A

| Contaminant | Initial Concentration (g/L) | Removal Efficiency (%) |

|---|---|---|

| Copper (Cu) | 5 | 24.53 |

| 18 | 60.00 | |

| Phenanthrene (Phe) | 5 | 14.84 |

| 18 | 52.27 |

Cosmetic Applications

In the cosmetic industry, LETA functions as a chelating agent that reacts with metal ions, which can destabilize formulations and affect product appearance. Its surfactant properties help reduce surface tension, promoting even distribution in cosmetic products .

Applications:

- Stabilization: Prevents discoloration and degradation of cosmetic formulations by binding metal ions.

- Surfactant Role: Enhances the texture and application properties of creams and lotions.

Material Science

LETA is utilized in polymer compositions as a water tree retarding additive in electrical cables. It enhances the mechanical properties and longevity of insulating materials by preventing water treeing—a phenomenon that can lead to insulation failure.

Case Study:

- In a patent study, LETA was incorporated into low-density polyethylene (LDPE) compositions, significantly improving their resistance to water tree formation under electrical stress .

Table 2: Polymer Composition with LETA

| Polymer Type | Composition Details | Water Tree Growth Rate |

|---|---|---|

| Polymer A | LDPE + 0.2% LETA | Low |

| Polymer B | LDPE + 0.5% LETA + additives | Moderate |

Biocompatibility and Biomedical Applications

Recent evaluations have indicated that LETA exhibits biocompatibility, suggesting potential applications in biomedical fields such as drug delivery systems. Its ability to form stable complexes may enhance the solubility and bioavailability of therapeutic agents.

特性

CAS番号 |

148124-42-9 |

|---|---|

分子式 |

C20H36N2O7 |

分子量 |

416.5 g/mol |

IUPAC名 |

2-[carboxymethyl-[2-[carboxymethyl(dodecanoyl)amino]ethyl]amino]acetic acid |

InChI |

InChI=1S/C20H36N2O7/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29) |

InChIキー |

IWNZUQBLGWBHIC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |

正規SMILES |

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |

Key on ui other cas no. |

148124-42-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。